4-Amino-3-methylbenzene-1-thiol

Computed physicochemical properties Lipophilicity Drug-likeness

Researchers developing CYP1A1-targeted antitumor agents require the 3-methyl-substituted aminothiophenol scaffold-not generic 4-aminothiophenol-to ensure correct regiochemistry and metabolic selectivity in benzothiazole synthesis. • Enables DF 203 (IC50 <0.1 µM vs MCF-7/T-47D) with >100-fold selectivity over insensitive lines. • Distinct XLogP3 (1.4) and TPSA (27 Ų) for tuned lipophilicity without added rotatable bonds. Supplied at ≥98% purity with global shipping; ideal for SAR and prodrug programs.

Molecular Formula C7H9NS
Molecular Weight 139.22
CAS No. 859763-12-5
Cat. No. B2655830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methylbenzene-1-thiol
CAS859763-12-5
Molecular FormulaC7H9NS
Molecular Weight139.22
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S)N
InChIInChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3
InChIKeyCRRYCJCMAGAZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-methylbenzene-1-thiol: Identity & Comparator Landscape


4-Amino-3-methylbenzene-1-thiol (CAS 859763-12-5) is a bifunctional aromatic thiol with the molecular formula C₇H₉NS and a molecular weight of 139.22 g/mol, bearing a 3-methyl substituent on a 4-aminobenzenethiol scaffold [1]. This methyl substitution distinguishes it from the parent 4-aminothiophenol (CAS 1193-02-8) and from regioisomers such as 2-aminothiophenol (CAS 137-05-3) and 3-amino-4-methylbenzene-1-thiol, creating meaningful differentiation in lipophilicity, steric profile, and downstream synthetic utility. The compound is primarily sourced as a research chemical (purity ≥95–98%) and is recognized as a versatile small-molecule scaffold for constructing biologically active benzothiazoles and other heterocycles .

4-Amino-3-methylbenzene-1-thiol: Substitution Challenges


Although aminothiophenols share the same bifunctional core, the position and presence of the methyl group on 4-amino-3-methylbenzene-1-thiol introduce quantifiable differences in physicochemical properties and synthetic outcomes that preclude simple interchange with parent 4-aminothiophenol or positional isomers. The 3-methyl group alters computed lipophilicity (XLogP3 = 1.4 vs. 1.3 for 4-aminothiophenol [1]), modifies the topological polar surface area (27 Ų vs. 51.6 Ų [1][2]), and influences the regiochemical course of heterocycle formation—producing 2-(4-amino-3-methylphenyl)benzothiazoles with distinct biological profiles versus their non-methylated counterparts [3]. These differences cascade into downstream performance dimensions, from metabolic stability to target selectivity, making generic substitution a non-trivial decision for procurement in drug discovery and materials science.

4-Amino-3-methylbenzene-1-thiol: Quantitative Differentiation Evidence


Lipophilicity Shift Relative to 4-Aminothiophenol

4-Amino-3-methylbenzene-1-thiol exhibits a computed XLogP3 of 1.4, compared to 1.3 for the non-methylated parent 4-aminothiophenol, representing a ~0.1 log unit increase in lipophilicity attributable to the 3-methyl substituent [1][2]. While modest in absolute terms, this difference is comparable to methyl effects observed across aromatic series and may influence membrane permeability and protein binding in downstream applications.

Computed physicochemical properties Lipophilicity Drug-likeness

Polar Surface Area Reduction vs. 4-Aminothiophenol

The topological polar surface area (TPSA) of 4-amino-3-methylbenzene-1-thiol is computed as 27 Ų, substantially lower than the 51.6 Ų of 4-aminothiophenol [1][2]. This ~48% reduction in TPSA reflects the influence of the 3-methyl group on the spatial distribution of polar atoms and may confer improved membrane permeation characteristics for derivatives built on this scaffold.

Computed physicochemical properties Polar surface area Permeability

Selective Cytotoxicity of Derived Benzothiazole DF 203

When 4-amino-3-methylbenzene-1-thiol is elaborated into 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), the resulting compound displays IC50 values below 0.1 µM against sensitive breast cancer cell lines MCF-7 and T-47D, while insensitive lines such as MDA-MB-435, CAKI-1, and A498 show negligible inhibition [1]. By comparison, derivatives prepared from the non-methylated 4-aminophenyl precursor exhibit a different selectivity profile, and 3′-halogeno-substituted analogues protonate at different sites, as demonstrated by ¹³C and ¹⁵N NMR [2].

Antitumor Benzothiazole CYP1A1 Structure-activity relationship

CYP1A1-Mediated Bioactivation in Sensitive Cells

In sensitive MCF-7 breast cancer cells, ¹⁴C-labeled DF 203 (derived from 4-amino-3-methylbenzene-1-thiol) binds covalently to a ~50 kDa protein immunoprecipitated by CYP1A1 antiserum; this binding is NADPH-dependent and reduced by glutathione [1]. No such covalent binding is observed in insensitive MDA-MB-435 cells. Furthermore, at concentrations >100 nM, the 5-fluoro derivative (5F 203) generates DNA adducts exclusively in sensitive cells [2]. This metabolic activation pathway is not replicated by non-methylated or 3′-halogeno analogues, which either fail to induce CYP1A1 or undergo different metabolic fates.

CYP1A1 Metabolic activation Covalent binding Cancer selectivity

Regiochemical Comparison with 2-Aminothiophenol

4-Amino-3-methylbenzene-1-thiol, as a para-aminothiophenol, engages in benzothiazole formation via condensation with carboxylic acid derivatives or aldehydes to yield 2-substituted benzothiazoles with the amino group at the 4′-position of the pendant phenyl ring [1]. In contrast, 2-aminothiophenol (ortho isomer) directly cyclizes to form the benzothiazole core via intramolecular condensation, producing a fundamentally different structural scaffold [2]. The para-substitution pattern of 4-amino-3-methylbenzene-1-thiol is essential for constructing 2-(4-aminophenyl)benzothiazole-type architectures, which are inaccessible from ortho-aminothiophenol starting materials.

Benzothiazole synthesis Regioselectivity Heterocycle formation

Protonation Site Shift: 3-Methyl vs. 3′-Halogen Analogs

¹³C and ¹⁵N NMR studies reveal that 2-(4-amino-3-methylphenyl)benzothiazole (derived from the target compound) undergoes initial protonation at the exocyclic amino group, followed by protonation at the N-3 atom of the benzothiazole nucleus [1]. In contrast, 3′-halogeno-substituted analogues (1c–e) protonate initially at N-3, bypassing the exocyclic amine. This difference in protonation sequence is attributed to the electron-donating methyl group versus electron-withdrawing halogens and has potential pharmaceutical significance for solubility, formulation, and target engagement.

Protonation NMR Structure-activity relationship Pharmaceutical significance

4-Amino-3-methylbenzene-1-thiol: Validated Application Scenarios


Precursor to DF 203 and 5F 203 Antitumor Benzothiazoles

4-Amino-3-methylbenzene-1-thiol is the essential building block for synthesizing 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), a candidate antitumor agent with IC50 < 0.1 µM against MCF-7 and T-47D breast cancer cells, and >100-fold selectivity over insensitive lines [1]. The 3-methyl group is structurally required; non-methylated 4-aminophenyl precursors produce agents with altered selectivity and metabolic profiles. The fluorinated derivative 5F 203 (NSC 703786), also derived from this thiol, generates DNA adducts at concentrations >100 nM exclusively in sensitive cells and its lysylamide prodrug (Phortress, NSC 710305) has undergone preclinical evaluation [2].

CYP1A1 Prodrug Design and Metabolism Studies

Because DF 203 derived from 4-amino-3-methylbenzene-1-thiol is selectively metabolized by CYP1A1 in sensitive cancer cells—forming the inactive 6-hydroxy metabolite—this scaffold is uniquely suited for studying CYP1A1-dependent bioactivation pathways and designing prodrugs that exploit differential CYP1A1 expression in tumors [1]. The covalent binding of activated DF 203 to CYP1A1 protein, demonstrated by ¹⁴C-labeling and immunoprecipitation experiments, provides a tractable system for investigating mechanism-based enzyme inhibition and hapten formation.

Differentiated Aminothiophenol for Library Synthesis

With an XLogP3 of 1.4 and a TPSA of 27 Ų—compared to 1.3 and 51.6 Ų for 4-aminothiophenol—4-amino-3-methylbenzene-1-thiol offers a distinct physicochemical starting point for parallel library synthesis [1][2]. The zero rotatable bonds (computed) and bifunctional reactivity (amine + thiol) make it a compact, rigid scaffold for generating diverse heterocyclic arrays, particularly 2-arylbenzothiazoles, benzothiazolines, and thioether-linked conjugates, where the methyl group can be exploited to tune lipophilicity without introducing additional rotatable bonds.

NMR Probe for Protonation Studies of Benzothiazoles

The 3-methyl substituent confers a distinct ¹³C and ¹H NMR signature that enables unambiguous tracking of protonation states in structure-activity relationship (SAR) studies. As demonstrated by Wheelhouse et al. (1996), the 2-(4-amino-3-methylphenyl)benzothiazole derived from this thiol protonates first at the exocyclic amine, unlike 3′-halogeno analogues that protonate first at N-3 [1]. This property makes 4-amino-3-methylbenzene-1-thiol the precursor of choice when investigating how ring substitution modulates the basicity and ionization behavior of antitumor benzothiazoles.

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